2-(cyanomethyl)phenylboronic acid
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Overview
Description
2-(cyanomethyl)phenylboronic acid: is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a cyanomethyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(cyanomethyl)phenylboronic acid typically involves the reaction of 2-bromobenzyl cyanide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). The reaction mixture is usually heated to facilitate the coupling reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may employ more robust and cost-effective catalysts and reagents to reduce production costs .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation: 2-(cyanomethyl)phenylboronic acid can undergo oxidation reactions to form the corresponding phenol derivative.
Common Reagents and Conditions:
Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0), palladium acetate.
Bases: Potassium carbonate, sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Major Products Formed:
Suzuki-Miyaura Coupling: Biphenyl derivatives.
Oxidation: Phenol derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
Chemistry: 2-(cyanomethyl)phenylboronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. It serves as a versatile building block for the synthesis of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In biological research, this compound is used to develop boron-containing drugs and diagnostic agents. Its ability to form stable complexes with diols makes it useful in the design of enzyme inhibitors and sensors for biological molecules .
Industry: In the industrial sector, this compound is employed in the production of polymers and advanced materials. Its reactivity and stability make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of 2-(cyanomethyl)phenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate facilitates the transfer of the boronic acid group to the target molecule, enabling the formation of new carbon-carbon bonds. In biological systems, the compound interacts with diol-containing biomolecules, forming stable complexes that can inhibit enzyme activity or serve as molecular probes .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the cyanomethyl group, making it less reactive in certain substitution reactions.
4-Cyanophenylboronic Acid: Similar structure but with the cyanide group in the para position, affecting its reactivity and selectivity in chemical reactions.
Uniqueness: 2-(cyanomethyl)phenylboronic acid is unique due to the presence of the cyanomethyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
[2-(cyanomethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,11-12H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWXFAMBRLCXFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CC#N)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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